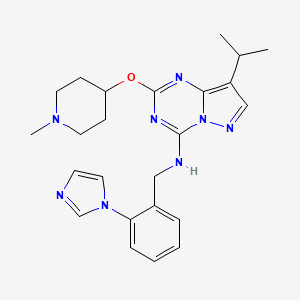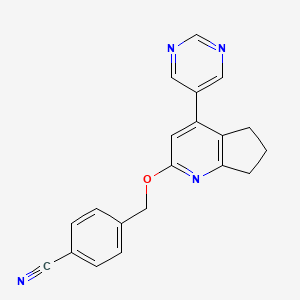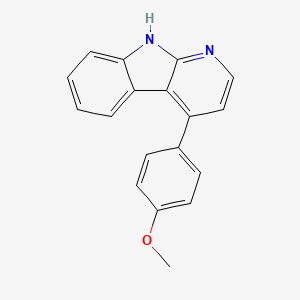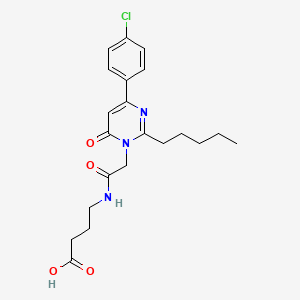![molecular formula C18H33N5S B10835976 6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione](/img/structure/B10835976.png)
6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione is a complex organic compound that belongs to the class of pyrazolo-diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused with a diazepine ring, which is further substituted with various functional groups, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-aminobutylamine with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to enhance yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of high-purity reagents and solvents, along with rigorous purification steps such as recrystallization and chromatography, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or neutral pH, temperature range 20-60°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents, temperature range 0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction conditionspresence of a base, temperature range 30-80°C.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
科学研究应用
6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and used as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
Uniqueness
6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione stands out due to its unique structural features and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and broad range of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C18H33N5S |
|---|---|
分子量 |
351.6 g/mol |
IUPAC 名称 |
6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione |
InChI |
InChI=1S/C18H33N5S/c1-13(2)9-22-11-15(7-5-6-8-19)20-18(24)17-16(22)12-23(21-17)10-14(3)4/h12-15H,5-11,19H2,1-4H3,(H,20,24) |
InChI 键 |
SRDGVWFRHBVJPL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CC(NC(=S)C2=NN(C=C21)CC(C)C)CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)

![2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B10835918.png)




![5-tert-Butyl-8-(2-chlorophenyl)-9-(4-chlorophenyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B10835939.png)
![3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one](/img/structure/B10835946.png)
![Pyrazolo[1,5-a]pyrimidine derivative 12](/img/structure/B10835948.png)

![1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B10835952.png)
![3-[4-(3-Cyano-4-pyrrolidin-1-yl-phenyl)-pyrimidin-2-ylamino]-benzamide](/img/structure/B10835958.png)
